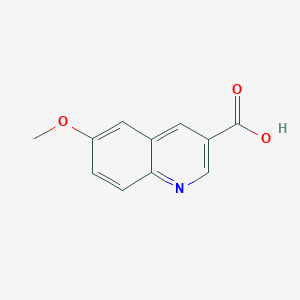
6-Methoxyquinoline-3-carboxylic acid
Cat. No. B1355483
M. Wt: 203.19 g/mol
InChI Key: QSFFBQNKTUMKNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07053104B2
Procedure details


6-Methoxyquinoline-3-carboxylic acid was prepared from p-anisidine using the methods of Erickson (J. Med. Chem., 1979, 22, 7, 816–823). A solution of 6-methoxyquinoline-3-carboxylic acid hydrochloride (500 mg, 2.09 mmol) in thionyl chloride (25 mL) was heated at reflux for 1 hour. After this time the excess thionyl chloride was removed by distillation and the remaining solid dried under vacuum. The solid was suspended in dichloromethane (25 mL) and treated with trans-4-methylcyclohexylamine hydrochloride (368 mg, 2.46 mmol), pyridine (5 mL), and triethylamine (0.345 mL). The reaction was stirred at ambient temperature overnight. After this time the reaction mixture was diluted with diethyl ether (200 mL) and the resulting organic solution washed with 1 N NaOH (3×50 mL) and then brine (1×). The organic solution was then dried over anhydrous MgSO4, filtered, and concentrated to a solid. Chromatography of the crude product through a Biotage silica cartridge (8×4 cm i.d.) using a gradient of hexane to 50% ethyl acetate (in hexane) afforded 100 mg (16%) of 419:

Name
6-methoxyquinoline-3-carboxylic acid hydrochloride
Quantity
500 mg
Type
reactant
Reaction Step Two







Name
Yield
16%
Identifiers


|
REACTION_CXSMILES
|
COC1C=CC(N)=CC=1.Cl.[CH3:11][O:12][C:13]1[CH:14]=[C:15]2[C:20](=[CH:21][CH:22]=1)[N:19]=[CH:18][C:17]([C:23]([OH:25])=[O:24])=[CH:16]2.Cl.[CH3:27][C@H:28]1[CH2:33][CH2:32][C@H:31]([NH2:34])[CH2:30][CH2:29]1.N1C=CC=CC=1>S(Cl)(Cl)=O.C(OCC)C.C(N(CC)CC)C>[CH3:11][O:12][C:13]1[CH:14]=[C:15]2[C:20](=[CH:21][CH:22]=1)[N:19]=[CH:18][C:17]([C:23]([OH:25])=[O:24])=[CH:16]2.[CH3:27][C@H:28]1[CH2:33][CH2:32][C@H:31]([NH:34][C:23]([C:17]2[CH:18]=[N:19][C:20]3[C:15]([CH:16]=2)=[CH:14][C:13]([O:12][CH3:11])=[CH:22][CH:21]=3)=[O:25])[CH2:30][CH2:29]1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)N
|
Step Two
|
Name
|
6-methoxyquinoline-3-carboxylic acid hydrochloride
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.COC=1C=C2C=C(C=NC2=CC1)C(=O)O
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
368 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C[C@@H]1CC[C@H](CC1)N
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.345 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Step Four
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at ambient temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After this time the excess thionyl chloride was removed by distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the remaining solid dried under vacuum
|
WASH
|
Type
|
WASH
|
|
Details
|
the resulting organic solution washed with 1 N NaOH (3×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic solution was then dried over anhydrous MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a solid
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C2C=C(C=NC2=CC1)C(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C[C@@H]1CC[C@H](CC1)NC(=O)C=1C=NC2=CC=C(C=C2C1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 100 mg | |
| YIELD: PERCENTYIELD | 16% | |
| YIELD: CALCULATEDPERCENTYIELD | 32.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
